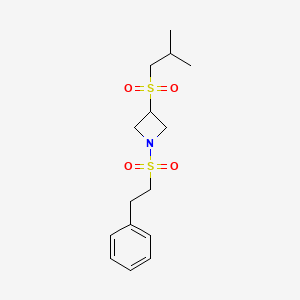

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine

Description

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine is a bis-sulfonylated azetidine derivative characterized by two distinct sulfonyl substituents: an isobutylsulfonyl group at the 3-position and a phenethylsulfonyl group at the 1-position of the azetidine ring. The azetidine core, a four-membered nitrogen-containing heterocycle, confers rigidity and unique electronic properties, while the sulfonyl groups enhance stability and modulate solubility and reactivity.

For example, sequential sulfonylation of azetidine using isobutylsulfonyl chloride and phenethylsulfonyl chloride in aprotic solvents (e.g., DCM or CH₃CN) with base catalysts (e.g., triethylamine) could yield the target compound . Purification might involve chromatography or recrystallization, as seen in the synthesis of structurally similar sulfonylated azetidines .

Properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-(2-phenylethylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-13(2)12-21(17,18)15-10-16(11-15)22(19,20)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGGGOKSYFNIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically requires ultraviolet light to initiate the cycloaddition process. The reaction conditions often involve the use of a solvent such as dichloromethane and a photosensitizer to facilitate the reaction.

Industrial Production Methods

Industrial production methods for azetidines are less common due to the challenges associated with their synthesis. advancements in reaction protocols and the discovery of new methods have made it possible to produce azetidines on a larger scale. These methods often involve optimizing reaction conditions to improve yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine is a novel compound belonging to the azetidine family, characterized by its unique sulfonyl substituents. With a molecular formula of and a molecular weight of approximately 345.5 g/mol, this compound features an azetidine ring, which consists of three carbon atoms and one nitrogen atom, making it a saturated heterocyclic organic compound. The presence of isobutyl and phenethyl sulfonyl groups enhances its chemical reactivity and potential biological activity, positioning it as a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

The chemical reactivity of this compound can be attributed to its functional groups. The sulfonyl moieties can participate in nucleophilic substitution reactions, while the azetidine ring can undergo various transformations such as ring-opening reactions under acidic or basic conditions. Additionally, the compound can engage in electrophilic aromatic substitution reactions due to the presence of the phenethyl group, allowing for further derivatization and functionalization.

Research into the biological activity of azetidine derivatives suggests that compounds like this compound may exhibit significant pharmacological properties. Azetidines are known to interact with various biological targets, potentially influencing pathways related to inflammation, pain management, and neuroprotection. Preliminary studies indicate that modifications in the azetidine structure can lead to enhanced activity against certain cancer cell lines, although specific data on this compound's biological effects remain limited.

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest that this compound may interact with enzymes involved in metabolic pathways or receptors associated with pain and inflammation. In vitro studies could elucidate its mechanism of action, although comprehensive interaction profiles remain to be established through further research.

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s high ring-strain energy and molecular rigidity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Point and Stability : The spiroazetidine β-lactam () exhibits a high melting point (220–222°C) due to its rigid structure, whereas sulfonylated azetidines like the target compound likely have lower melting points, influenced by flexible alkyl/aryl chains .

- Solubility : The trifluoromethyl group in ’s compound enhances solubility in polar solvents, whereas the target’s isobutyl and phenethyl groups may favor organic solvents (e.g., DCM or CH₃CN) .

Stability and Industrial Viability

- L-084 shows stability under accelerated conditions (40°C, 75% RH), a benchmark for drug development . The target compound’s stability would depend on sulfonyl group resistance to hydrolysis.

- Cost and Scalability : Catalogued azetidines (–6) suggest commercial availability of intermediates, but the target’s bis-sulfonylated structure may require specialized synthesis, increasing production costs .

Biological Activity

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of sulfonyl groups enhances its solubility and reactivity, making it a promising candidate for various biological applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The sulfonyl groups may facilitate binding to active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Cellular Uptake : Its structural properties may enhance cellular permeability, allowing for better bioavailability.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in neuroblastoma and colorectal adenocarcinoma cells.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on SH-SY5Y neuroblastoma cells. The results showed an IC50 value of approximately 5 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. Mechanistic studies revealed that the compound triggers mitochondrial dysfunction leading to apoptosis through the intrinsic pathway.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus demonstrated that the compound exhibits bactericidal activity with a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests potential for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine?

Methodological Answer: The synthesis typically involves sequential sulfonylation of the azetidine ring. First, introduce the isobutylsulfonyl group using isobutylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient). The second sulfonylation with phenethylsulfonyl chloride requires careful stoichiometric control to avoid over-substitution. Monitor reaction progress via TLC and confirm final product purity (>95%) via HPLC using a C18 column and acetonitrile/water mobile phase (65:35 v/v) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy: Use - and -NMR in DMSO-d6 to confirm sulfonyl group integration and azetidine ring conformation.

- HPLC-MS: Quantify purity with a C18 column (UV detection at 254 nm) coupled with electrospray ionization mass spectrometry (ESI-MS) for molecular ion confirmation.

- Elemental Analysis: Validate empirical formula (CHNOS) with ≤0.3% deviation .

Q. What experimental conditions ensure stability during storage and handling?

Methodological Answer: Store the compound under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of sulfonyl groups. Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Use phosphate buffer (pH 7.1) for aqueous solubility testing to simulate physiological conditions .

Advanced Research Questions

Q. How can contradictions in reactivity data between sulfonyl groups be resolved?

Methodological Answer: Perform competitive reactivity assays using isotopic labeling (e.g., deuterated phenethylsulfonyl chloride) to track regioselectivity. Combine kinetic studies (stopped-flow UV-Vis) with DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states. Validate hypotheses via controlled experiments in polar aprotic solvents (DMF, DMSO) and analyze substituent effects using Hammett plots .

Q. What strategies address challenges in studying biological interactions (e.g., protein binding)?

Methodological Answer: Use surface plasmon resonance (SPR) to quantify binding kinetics with target proteins (e.g., kinases). Pre-treat SPR chips with self-assembled monolayers (SAMs) to mimic cellular membranes. For cellular uptake studies, employ confocal microscopy with a fluorescently tagged analog (e.g., BODIPY-labeled derivative). Cross-reference results with molecular docking simulations (AutoDock Vina) to identify key binding residues .

Q. How can researchers optimize the compound’s synthetic yield using Design of Experiments (DoE)?

Methodological Answer: Apply a Box-Behnken design to evaluate three factors: temperature (0–25°C), reaction time (2–24 hours), and molar ratio (1:1 to 1:2.5). Analyze responses (yield, purity) via response surface methodology (RSM) in JMP or Minitab. Validate optimized conditions (e.g., 1:2.1 molar ratio, 12 hours, 10°C) with triplicate runs to ensure reproducibility. Use ANOVA to identify statistically significant variables (p < 0.05) .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data?

Methodological Answer: Fit dose-response curves using nonlinear regression (GraphPad Prism) with a four-parameter logistic model (Hill equation). Calculate IC/EC values with 95% confidence intervals. For outlier detection, apply Grubbs’ test (α = 0.05). Report data with standard error of the mean (SEM) and effect size metrics (Cohen’s d) to contextualize biological significance .

Q. How should researchers document synthetic protocols for reproducibility?

Methodological Answer: Follow the MIChI (Minimum Information about a Chemical Investigation) framework:

- Specify exact molar ratios, solvent grades (e.g., HPLC-grade acetonitrile), and equipment (e.g., Schlenk line for anhydrous conditions).

- Include raw spectral data (NMR, MS) in supplementary files, annotated with processing parameters (e.g., Lorentzian line broadening in NMR).

- Publish failure cases (e.g., failed coupling reactions) to inform troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.